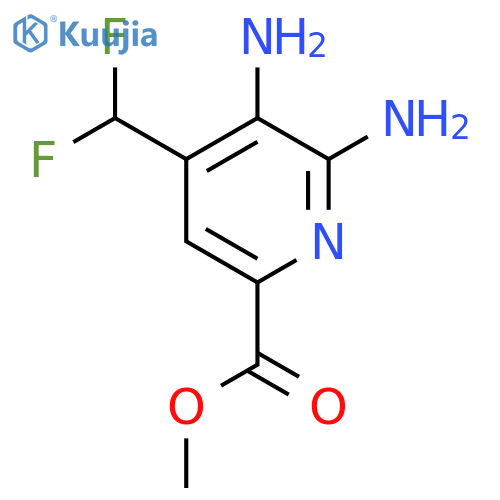Cas no 1806865-60-0 (Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate)

1806865-60-0 structure
商品名:Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
CAS番号:1806865-60-0
MF:C8H9F2N3O2
メガワット:217.172768354416
CID:4849805
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate
-
- インチ: 1S/C8H9F2N3O2/c1-15-8(14)4-2-3(6(9)10)5(11)7(12)13-4/h2,6H,11H2,1H3,(H2,12,13)
- InChIKey: BEVXKGSOGVUQBX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)OC)N=C(C=1N)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 91.2
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074024-1g |
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate |
1806865-60-0 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
| Alichem | A029074024-500mg |
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate |
1806865-60-0 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Alichem | A029074024-250mg |
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate |
1806865-60-0 | 97% | 250mg |
$979.20 | 2022-03-31 |
Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1806865-60-0 (Methyl 2,3-diamino-4-(difluoromethyl)pyridine-6-carboxylate) 関連製品
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
